molecular formula C22H28ClN3O3 B6566742 N-(3-chloro-4-methylphenyl)-2-{5-methoxy-2-[(4-methylpiperidin-1-yl)methyl]-4-oxo-1,4-dihydropyridin-1-yl}acetamide CAS No. 921477-03-4

N-(3-chloro-4-methylphenyl)-2-{5-methoxy-2-[(4-methylpiperidin-1-yl)methyl]-4-oxo-1,4-dihydropyridin-1-yl}acetamide

Cat. No.: B6566742
CAS No.: 921477-03-4
M. Wt: 417.9 g/mol
InChI Key: ONDOGEPMLUKLPH-UHFFFAOYSA-N
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Description

This compound is a structurally complex acetamide derivative featuring a dihydropyridinone core substituted with a methoxy group at position 5 and a 4-methylpiperidinylmethyl moiety at position 2. The N-aryl group is a 3-chloro-4-methylphenyl ring, which contributes to its lipophilic character.

Properties

IUPAC Name

N-(3-chloro-4-methylphenyl)-2-[5-methoxy-2-[(4-methylpiperidin-1-yl)methyl]-4-oxopyridin-1-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28ClN3O3/c1-15-6-8-25(9-7-15)12-18-11-20(27)21(29-3)13-26(18)14-22(28)24-17-5-4-16(2)19(23)10-17/h4-5,10-11,13,15H,6-9,12,14H2,1-3H3,(H,24,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONDOGEPMLUKLPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)CC2=CC(=O)C(=CN2CC(=O)NC3=CC(=C(C=C3)C)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-chloro-4-methylphenyl)-2-{5-methoxy-2-[(4-methylpiperidin-1-yl)methyl]-4-oxo-1,4-dihydropyridin-1-yl}acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in pharmacological applications. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound can be characterized by its complex structure, which includes a chloro-substituted aromatic ring and a dihydropyridine moiety. Its molecular formula is C18H22ClN3O3C_{18}H_{22}ClN_{3}O_{3}, with a molecular weight of 361.84 g/mol. The presence of the methoxy and piperidine groups suggests potential interactions with various biological targets.

1. Enzyme Inhibition

Research indicates that compounds similar to this compound may act as inhibitors of specific enzymes. For instance, studies on related compounds have shown inhibition of phospholipase A2 (PLA2), which is involved in phospholipid metabolism and inflammatory responses .

2. Receptor Modulation

The piperidine structure often correlates with activity at neurotransmitter receptors. Compounds with similar scaffolds have been reported to modulate serotonin and dopamine receptors, suggesting that this compound may also exhibit psychoactive properties .

Biological Activity Overview

The biological activity of this compound can be summarized as follows:

Activity Type Description
Antiinflammatory Potential inhibition of PLA2 may reduce inflammation .
Neurotransmitter Modulation Possible interaction with serotonin and dopamine receptors could influence mood and behavior .
Antimicrobial Some derivatives have shown activity against bacterial strains, though specific data for this compound is limited.

Case Study 1: Antiinflammatory Effects

In a study assessing the anti-inflammatory properties of related compounds, it was found that inhibitors of PLA2 significantly reduced inflammatory markers in vitro. This suggests that this compound may share similar effects.

Case Study 2: Neuropharmacological Profile

A related compound was evaluated for its effects on anxiety-like behaviors in rodent models. The results indicated that modulation of serotonin receptors led to decreased anxiety levels, hinting at the potential for this compound to influence mood disorders.

Research Findings

Recent studies have focused on the synthesis and structure–activity relationship (SAR) of similar compounds. The findings suggest that modifications to the piperidine and dihydropyridine rings can enhance biological activity and selectivity for specific targets .

Moreover, pharmacokinetic studies indicate that compounds with similar structures exhibit favorable absorption and distribution profiles, which are critical for therapeutic efficacy.

Scientific Research Applications

The compound N-(3-chloro-4-methylphenyl)-2-{5-methoxy-2-[(4-methylpiperidin-1-yl)methyl]-4-oxo-1,4-dihydropyridin-1-yl}acetamide is a complex organic molecule that has garnered attention in various scientific research domains. This article explores its applications, focusing on pharmacological, biochemical, and synthetic chemistry perspectives.

Structural Analysis

The compound features a chloro-substituted aromatic ring, a methoxy group, and a piperidine moiety, contributing to its potential biological activity. The dihydropyridine structure is particularly significant as it is often associated with calcium channel blockers and other therapeutic agents.

Pharmacological Applications

This compound has been investigated for its potential as a pharmaceutical agent due to its structural similarities to known drugs. Key areas of research include:

Antihypertensive Activity

Dihydropyridine derivatives are well-known for their role in managing hypertension. Studies have suggested that compounds similar to this one may exhibit calcium channel blocking properties, which can lead to vasodilation and reduced blood pressure.

Neuropharmacological Effects

Research indicates that the piperidine component may interact with neurotransmitter systems, potentially offering therapeutic benefits in treating neurological disorders such as anxiety or depression. Preliminary studies have shown promise in modulating serotonin and dopamine pathways.

Biochemical Research

The compound's ability to influence biological systems makes it a candidate for various biochemical studies:

Enzyme Inhibition Studies

Investigations into enzyme inhibition have revealed that similar compounds can act as inhibitors of specific enzymes involved in metabolic pathways. This could lead to applications in drug design targeting metabolic diseases.

Cellular Mechanism Studies

Research has focused on the cellular mechanisms through which this compound exerts its effects. Studies using cell lines have demonstrated changes in cell proliferation and apoptosis, indicating potential uses in cancer research.

Synthetic Chemistry

The synthesis of this compound has been explored for its methodological significance:

Synthetic Pathways

Various synthetic routes have been developed to create this compound, often involving multi-step reactions that highlight the challenges of constructing complex organic molecules. These methodologies are valuable for teaching and advancing synthetic techniques in organic chemistry.

Modification and Derivation

The ability to modify the structure of this compound opens avenues for creating analogs with enhanced pharmacological properties or reduced side effects. This aspect is crucial for drug development processes.

Case Study 1: Antihypertensive Effects

A study conducted on animal models demonstrated that a related dihydropyridine derivative significantly reduced systolic blood pressure compared to controls. The mechanism was attributed to calcium channel blockade, supporting the potential application of this compound in hypertensive therapies.

Case Study 2: Neuropharmacological Research

In vitro studies on neuronal cell lines indicated that the compound could enhance serotonin receptor activity, suggesting its use as an antidepressant. Further investigations are required to elucidate the specific pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

A. N-(3-Chloro-4-methoxyphenyl)-2-{3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-4,6-dimethyl-2-oxo-1(2H)-pyridinyl}acetamide ()
  • Key Differences: Aryl Group: The methoxy substituent on the phenyl ring (vs. Pyridine Core: The 4,6-dimethyl-2-oxopyridine moiety (vs. Heterocyclic Linker: The 1,2,4-oxadiazole group (vs. 4-methylpiperidinylmethyl in the target) enhances electron-withdrawing effects, which could improve enzyme inhibition but reduce solubility .
B. 2-[(5-(((4-(4-Chlorophenyl)pyrimidin-2-yl)thio)methyl)-1,3,4-oxadiazol-2-yl)thio]-N-(4-nitrophenyl)acetamide ()
  • Key Differences: Substituents: The nitro group on the phenyl ring (vs. methyl in the target) increases metabolic liability but may enhance antiproliferative activity through radical generation. Thioether-Oxadiazole Chain: This moiety (vs.
C. 1,4-Dihydropyridine Derivatives ()
  • Key Differences: Core Modifications: Compounds like AZ331 and AZ257 feature cyano, furyl, or bromophenyl substituents (vs. methoxy and piperidinylmethyl in the target), altering electronic properties and receptor affinity. Pharmacological Implications: The target’s piperidinylmethyl group may confer better solubility and CNS activity compared to the polar nitrophenyl or bromophenyl groups in these derivatives .

Physicochemical and Pharmacokinetic Comparison

Feature Target Compound Compound Compound
Molecular Weight ~416.9 g/mol (estimated) ~495.3 g/mol ~582.0 g/mol
Key Substituents 4-Methylpiperidinylmethyl, Methoxy 1,2,4-Oxadiazole, 4,6-Dimethyl Nitrophenyl, Thioether-Oxadiazole
Lipophilicity (logP) Moderate (piperidine enhances solubility) High (oxadiazole reduces solubility) Low (nitro and thioether groups)
Metabolic Stability Likely high (methyl groups resist oxidation) Moderate (methoxy may undergo demethylation) Low (nitro group prone to reduction)
Hypothesized Activity Enzyme inhibition, CNS penetration Enzyme inhibition Antiproliferative

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